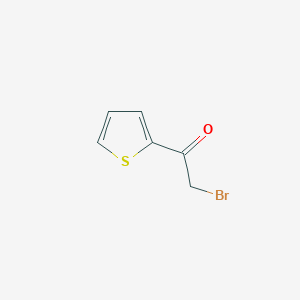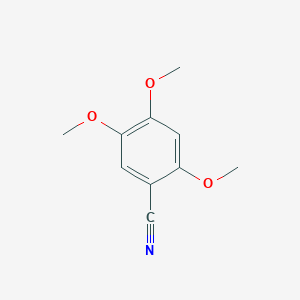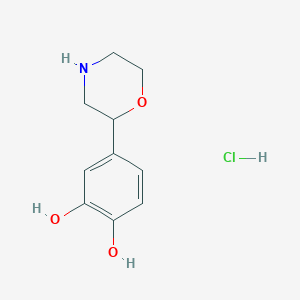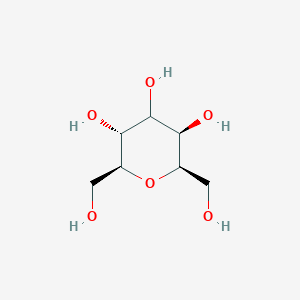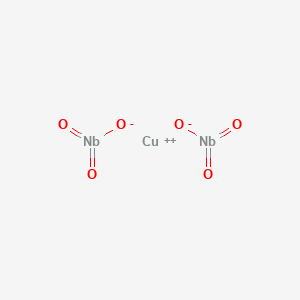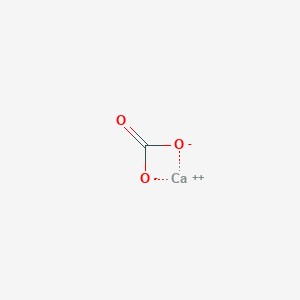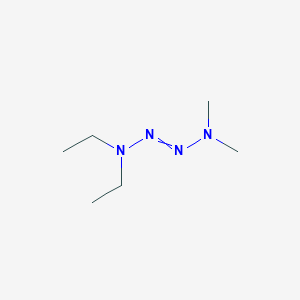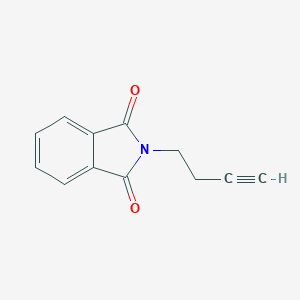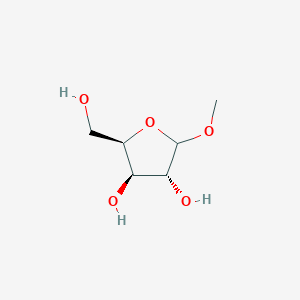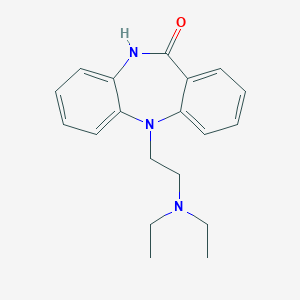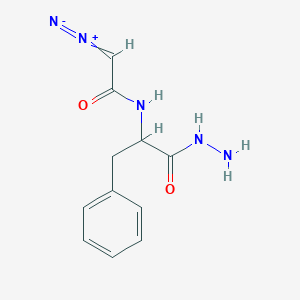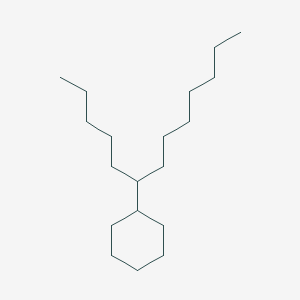
(1-Pentyloctyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Pentyloctyl)cyclohexane is a cyclic hydrocarbon compound that has been extensively studied for its potential applications in various scientific research fields. This compound is also known as 1-(pent-1-en-1-yl) cyclohexane, and it is synthesized through a series of chemical reactions. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of (1-Pentyloctyl)cyclohexane is not yet fully understood. However, it is believed to work by reducing friction between surfaces, leading to a reduction in wear and tear. This property makes it an excellent candidate for use in lubricants.
Effets Biochimiques Et Physiologiques
(1-Pentyloctyl)cyclohexane has been found to have several biochemical and physiological effects. It has been shown to have low toxicity, making it safe for use in various applications. Additionally, it has been found to have excellent biodegradability, making it an environmentally friendly option.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1-Pentyloctyl)cyclohexane is its excellent lubricating properties. This property makes it an excellent candidate for use in various lab experiments that require a lubricant. However, one of the limitations of this compound is its high cost, which may limit its use in some applications.
Orientations Futures
There are several future directions for research on (1-Pentyloctyl)cyclohexane. One of the primary areas of research is in the development of new lubricants. Additionally, research is ongoing to explore the potential applications of this compound in the field of nanotechnology. Finally, there is a need for further research to fully understand the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of (1-Pentyloctyl)cyclohexane involves several steps. The first step is the reaction of cyclohexene with 1-pentene in the presence of a catalyst. This reaction produces 1-(pent-1-en-1-yl) cyclohexene. The next step involves the hydrogenation of this compound using a palladium catalyst to produce (1-Pentyloctyl)cyclohexene. Finally, the compound is subjected to a double bond isomerization reaction to obtain the final product, (1-Pentyloctyl)cyclohexane.
Applications De Recherche Scientifique
(1-Pentyloctyl)cyclohexane has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of materials science. It has been found to have excellent lubricating properties, making it a promising candidate for use in the production of lubricants.
Propriétés
Numéro CAS |
13151-91-2 |
|---|---|
Nom du produit |
(1-Pentyloctyl)cyclohexane |
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
tridecan-6-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h18-19H,3-17H2,1-2H3 |
Clé InChI |
PPIIZJRNGJPCKQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCCCC)C1CCCCC1 |
SMILES canonique |
CCCCCCCC(CCCCC)C1CCCCC1 |
Synonymes |
(1-Pentyloctyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)

